REACTION_CXSMILES
|
[OH:1][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.Br[CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10].[OH-].[Na+]>C(Cl)(Cl)Cl.[N+](CCCC)(CCCC)(CCCC)CCCC.[O-]S(O)(=O)=O.O>[S:3]1[CH:4]=[CH:5][CH:6]=[C:2]1[O:1][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:2.3,5.6|
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
OC=1SC=CC1
|
Name
|
|
Quantity
|
53.4 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
25 g
|
Type
|
catalyst
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[O-]S(=O)(=O)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the solution is stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the resulting solution is added a solution
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
The reaction is stirred for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
After this time, the layers are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with CHCl3
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with water and saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting crude product is purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 30%CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)OCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 62 mmol | |
AMOUNT: MASS | 11.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 19.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |